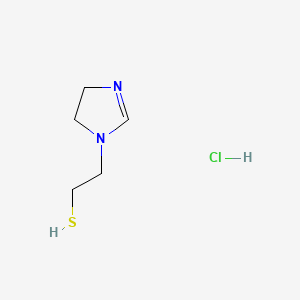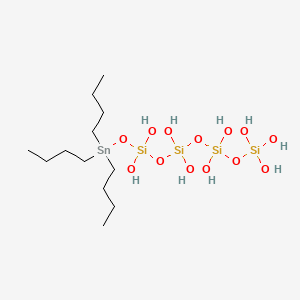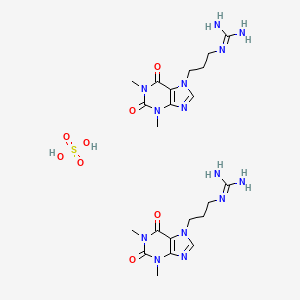
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) is a chemical compound that belongs to the class of xanthine derivatives. It is known for its pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a guanidinopropyl group attached to the theophylline molecule, which enhances its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) typically involves the reaction of theophylline with 3-guanidinopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality. The product is then purified using techniques such as crystallization, filtration, and drying.
化学反応の分析
Types of Reactions
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The guanidinopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating respiratory diseases, cardiovascular conditions, and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an additive in various industrial processes.
作用機序
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) exerts its effects through multiple mechanisms. It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This results in bronchodilation, anti-inflammatory effects, and improved respiratory function. The compound also interacts with adenosine receptors, modulating neurotransmitter release and providing neuroprotective effects.
類似化合物との比較
Similar Compounds
Theophylline: A xanthine derivative with bronchodilator properties.
Aminophylline: A complex of theophylline and ethylenediamine, used in the treatment of asthma and COPD.
Caffeine: A stimulant that shares structural similarities with theophylline and has similar pharmacological effects.
Uniqueness
Theophylline, 7-(3-guanidinopropyl)-, hemisulfate (salt) is unique due to the presence of the guanidinopropyl group, which enhances its biological activity and provides additional therapeutic benefits compared to other xanthine derivatives. This modification allows for more targeted and effective treatment of various medical conditions.
特性
CAS番号 |
85460-93-1 |
|---|---|
分子式 |
C22H36N14O8S |
分子量 |
656.7 g/mol |
IUPAC名 |
2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C11H17N7O2.H2O4S/c2*1-16-8-7(9(19)17(2)11(16)20)18(6-15-8)5-3-4-14-10(12)13;1-5(2,3)4/h2*6H,3-5H2,1-2H3,(H4,12,13,14);(H2,1,2,3,4) |
InChIキー |
WRFYUPBJZOOBTR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(N)N.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



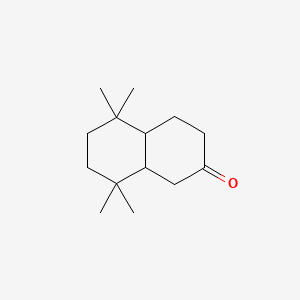


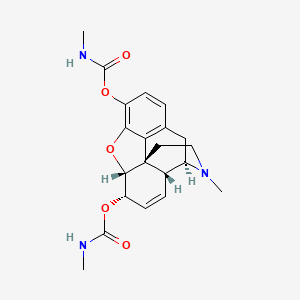
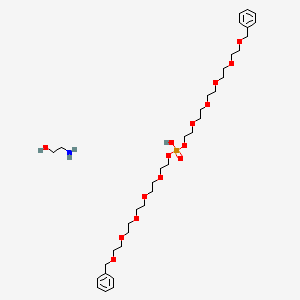
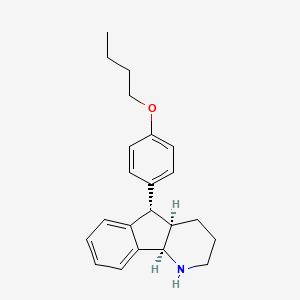
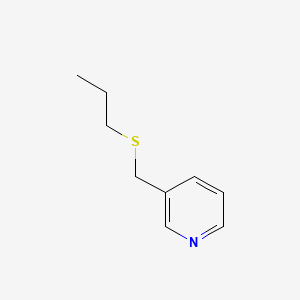

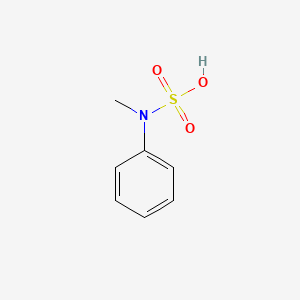
![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)
